molecular formula C22H25N5O3 B2817951 benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate CAS No. 488861-57-0

benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate

Cat. No.: B2817951
CAS No.: 488861-57-0
M. Wt: 407.474
InChI Key: LCLPBFROYPHOAO-UHFFFAOYSA-N
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Description

Benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrano[2,3-c]pyrazole derivatives

  • Cyano-substituted compounds

Uniqueness: Benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

benzyl 6-amino-5-cyano-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-2-6-17-18-20(26-25-17)30-19(24)16(13-23)22(18)9-11-27(12-10-22)21(28)29-14-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-12,14,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLPBFROYPHOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC4=CC=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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